molecular formula C7H2Cl2F3NO3 B1402233 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene CAS No. 1417569-92-6

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Cat. No. B1402233
M. Wt: 275.99 g/mol
InChI Key: QSXJJCCPAWPBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene (CFMNB) is an organofluorine compound used in scientific research due to its unique properties. It is a colorless, crystalline solid with a melting point of 115-117°C. CFMNB is used in a variety of scientific research applications, including synthesis, mechanisms of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has a variety of scientific research applications. It has been used in the synthesis of other organofluorine compounds, such as the Grignard derivative of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. It has also been used to study the mechanism of action of certain enzymes, as well as the biochemical and physiological effects of certain compounds. In addition, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has been used in laboratory experiments to study the properties of various materials, as well as to analyze the structure and reactivity of organic compounds.

Mechanism Of Action

The mechanism of action of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is not yet fully understood. However, it is thought to involve the formation of a covalent bond between the 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene molecule and a target molecule. This covalent bond then facilitates the transfer of energy from the 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene molecule to the target molecule, resulting in a change in the target molecule’s structure and/or reactivity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene have not yet been fully studied. However, it has been observed that 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene can interact with certain enzymes and proteins, resulting in changes to their structure and/or reactivity. In addition, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has been found to have antimicrobial activity, and it has been suggested that it may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is relatively non-toxic and has low volatility, making it safe to use in laboratory experiments. However, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is expensive and can be difficult to obtain in large quantities. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. One potential area of research is the development of new methods for synthesizing 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. Another potential area of research is the development of new methods for studying the mechanism of action of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene and its biochemical and physiological effects. In addition, further research is needed to explore the potential therapeutic applications of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. Finally, further research is needed to understand the advantages and limitations of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene for laboratory experiments.

properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXJJCCPAWPBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.